molecular formula C10H12O4 B13619859 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one

Cat. No.: B13619859
M. Wt: 196.20 g/mol
InChI Key: AXTVEEJHTHVGCR-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylpropanone and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxy-5-methoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dihydroxy-5-methoxyphenyl)propan-2-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(3,4-dihydroxy-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12O4/c1-6(11)3-7-4-8(12)10(13)9(5-7)14-2/h4-5,12-13H,3H2,1-2H3

InChI Key

AXTVEEJHTHVGCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)O)O

Origin of Product

United States

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